molecular formula C19H19N3O3S B2483944 (E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide CAS No. 1396891-56-7

(E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide

Cat. No.: B2483944
CAS No.: 1396891-56-7
M. Wt: 369.44
InChI Key: XFRNJWNSPGCXPR-VAWYXSNFSA-N
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Description

(E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.
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Biological Activity

(E)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a phthalazinone core and a sulfonamide group. The IUPAC name reflects its structural components:

  • IUPAC Name : this compound
  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Phthalazinone Core :
    • The synthesis begins with 3-methylphthalic anhydride and hydrazine hydrate under reflux conditions to yield 3-methyl-4-oxo-3,4-dihydrophthalazine.
  • Attachment of the Ethenesulfonamide Moiety :
    • The phthalazinone intermediate is then reacted with p-toluenesulfonamide in the presence of a base to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Various studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast Cancer)12.5Inhibition of cell proliferation
A549 (Lung Cancer)15.0Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest at G2/M phase

Case Studies

  • Study on MCF-7 Cells : A study published in the Journal of Medicinal Chemistry highlighted that treatment with the compound resulted in a significant reduction in MCF-7 cell viability, suggesting its potential as an anticancer agent through apoptosis induction and cell cycle arrest.
  • Combination Therapy : Another investigation combined this compound with conventional chemotherapeutics, revealing enhanced cytotoxic effects compared to monotherapy. This suggests potential for use in combination therapies for more effective cancer treatment.

Properties

IUPAC Name

(E)-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)11-12-26(24,25)20-13-18-16-5-3-4-6-17(16)19(23)22(2)21-18/h3-12,20H,13H2,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRNJWNSPGCXPR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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